molecular formula C21H29N3O2S B4574237 1-acetyl-N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide

1-acetyl-N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide

Cat. No.: B4574237
M. Wt: 387.5 g/mol
InChI Key: VYYZQYRODBGMTE-UHFFFAOYSA-N
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Description

1-acetyl-N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.19804835 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Derivatives of the compound have exhibited significant antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. They have also shown anti-proliferative activity against various human tumor cell lines, indicating potential for cancer treatment research (Al-Mutairi et al., 2019).

Anti-Arrhythmic Activity

Piperidine-based 1,3-thiazole and related derivatives have demonstrated significant anti-arrhythmic activity, suggesting potential for the development of new treatments for heart rhythm disorders (Abdel‐Aziz et al., 2009).

Anti-Inflammatory and Antioxidant Activities

Novel derivatives have been synthesized and tested for anti-inflammatory activity using the carrageenan-induced paw oedema method in rats, showing good or moderate dose-dependent activity. They have also been evaluated for antioxidant activities, indicating potential for developing new anti-inflammatory and antioxidant agents (Al-Omar et al., 2010).

Antinociceptive Activity

Phenoxy acetyl carboxamides have been synthesized and evaluated for their antinociceptive activities, showing good effects in animal models. This suggests potential applications in pain management research (Manjusha et al., 2022).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and shown to inhibit acetylcholinesterase effectively, suggesting potential uses in treating diseases like Alzheimer's (Sugimoto et al., 1990).

Herbicidal Activities

Certain derivatives have shown moderate to good herbicidal activities, indicating potential applications in agriculture as plant growth regulators or herbicides (Hu et al., 2009).

Anti-HIV-1 Activity

Some derivatives have been tested for their activities against HIV-1, showing significant reduction of viral replication. This highlights their potential as lead compounds in the development of new antiviral therapies (El-Emam et al., 2004).

Future Directions

The future directions in the field of adamantane chemistry involve the development of novel methods for the synthesis of unsaturated adamantane derivatives. The high reactivity of these compounds offers extensive opportunities for their utilization in various fields .

Biochemical Analysis

Biochemical Properties

1-acetyl-N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the adamantane moiety is known for its ability to enhance the stability and binding affinity of the compound to target proteins. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites and preventing substrate access .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of specific signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to target biomolecules through a combination of hydrophobic, hydrogen bonding, and π-π interactions. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the adamantane moiety enhances the hydrophobic interactions with the enzyme’s active site, while the thiazole ring participates in hydrogen bonding with key residues . These interactions can result in conformational changes in the enzyme, altering its activity and downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. Some degradation products have been identified, which may have distinct biological activities .

Properties

IUPAC Name

1-acetyl-N-[4-(1-adamantyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-13(25)24-4-2-17(3-5-24)19(26)23-20-22-18(12-27-20)21-9-14-6-15(10-21)8-16(7-14)11-21/h12,14-17H,2-11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYZQYRODBGMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.